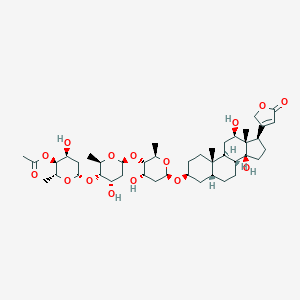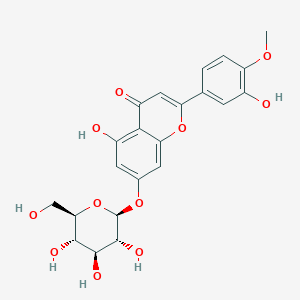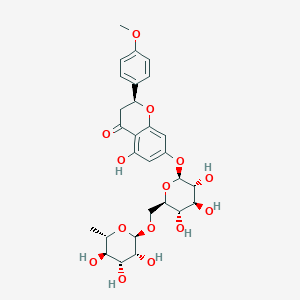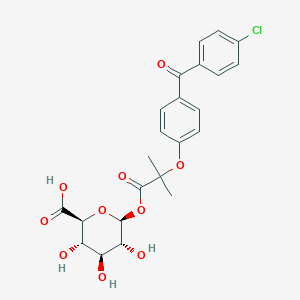![molecular formula C19H19ClO4 B194606 Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 42019-08-9](/img/structure/B194606.png)
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Descripción general
Descripción
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is a chemical compound with the molecular formula C19H19ClO4 . It is also known as Fenofibric acid ethyl ester . The molecular weight of this compound is 346.8 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI string representation of the molecule isInChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.8 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 7 rotatable bonds .Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Summary of Application : Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is used as a reference standard in pharmaceutical testing . It’s part of the Fenofibrate family of drugs, which are used to lower cholesterol and triglycerides in the blood .
- Methods of Application : This compound is typically used in laboratory settings for testing and research purposes . The specific methods of application would depend on the nature of the experiment being conducted.
- Results or Outcomes : As a reference standard, this compound would be used to ensure the accuracy and reliability of pharmaceutical testing procedures .
-
Medicinal Chemistry
- Summary of Application : Compounds with a phenoxy group, like Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, are often studied in medicinal chemistry for their potential therapeutic properties .
- Methods of Application : These compounds can be synthesized and then tested for various biological effects . The specific methods of application would depend on the nature of the experiment being conducted.
- Results or Outcomes : The outcomes of these studies can vary widely, as they depend on the specific properties of the compound and the context in which it is used .
-
Pharmaceutical Testing
- Summary of Application : This compound is used as a reference standard in pharmaceutical testing . It’s part of the Fenofibrate family of drugs, which are used to lower cholesterol and triglycerides in the blood .
- Methods of Application : This compound is typically used in laboratory settings for testing and research purposes . The specific methods of application would depend on the nature of the experiment being conducted.
- Results or Outcomes : As a reference standard, this compound would be used to ensure the accuracy and reliability of pharmaceutical testing procedures .
-
Cardiovascular Disease Prevention
- Summary of Application : Fenofibrate, a family of drugs that Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate belongs to, is used in the prevention of cardiovascular diseases .
- Results or Outcomes : Fenofibrate has been shown to effectively lower cholesterol and triglycerides in the blood, thereby reducing the risk of cardiovascular diseases .
Propiedades
IUPAC Name |
ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROHEJQMZXNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962166 | |
| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
CAS RN |
42019-08-9 | |
| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194594.png)